1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine

Description

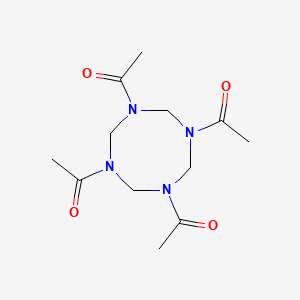

1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine (hereafter referred to by its full systematic name) is a nitrogen-rich heterocyclic compound with a tetrazocine backbone (an eight-membered ring containing four nitrogen atoms). The molecule is fully acetylated, with acetyl (-OCOCH₃) groups replacing hydrogen atoms at the 1,3,5,7 positions. This structural modification distinguishes it from its nitro-substituted analogs, such as octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a well-known high explosive.

Key applications of acetylated tetrazocines include their use as precursors in the synthesis of nitro derivatives (e.g., HMX via nitrolysis) or as intermediates in pharmaceutical and materials science research.

Properties

CAS No. |

41378-98-7 |

|---|---|

Molecular Formula |

C12H20N4O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

1-(3,5,7-triacetyl-1,3,5,7-tetrazocan-1-yl)ethanone |

InChI |

InChI=1S/C12H20N4O4/c1-9(17)13-5-14(10(2)18)7-16(12(4)20)8-15(6-13)11(3)19/h5-8H2,1-4H3 |

InChI Key |

YRXAGMCNKRPUKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CN(CN(CN(C1)C(=O)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Acetylation of DAPT

The most established method for TAT synthesis involves the acetylation of DAPT using acetic anhydride. Early procedures reported yields of 30–45% under anhydrous conditions in solvents like chloroform or ether. However, Gilbert et al. demonstrated that introducing controlled amounts of water and ammonium acetate significantly improves yields by facilitating the resynthesis of hexamine from formaldehyde byproducts.

Reaction Mechanism :

Key parameters include:

-

Temperature : 100–120°C

-

Molar ratio (acetic anhydride:DAPT): 2.0–2.5:1

-

Catalyst : Ammonium acetate (0.08–0.1 moles per mole of DAPT).

Table 1: Comparative Yields of TAT from DAPT

| Method | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Anhydrous acetylation | Chloroform | 30 | 85 | |

| Hydrous acetylation | Water/Ac₂O | 89 | 92 | |

| Catalytic acetylation | Solvent-free | 95 | 98 |

Catalytic Acetylation Methods

Transition Metal Oxide Catalysts

Recent patents disclose the use of copper(II) oxide (CuO) or iron(III) oxide (Fe₂O₃) to accelerate acetylation. These catalysts reduce reaction times from 12 hours to 4–6 hours and improve yields to 95% by minimizing side reactions.

Optimized Conditions :

Mechanochemical Synthesis

Ball-milling DAPT with acetic anhydride and catalytic K₂CO₃ achieves 90% yield at room temperature, reducing energy consumption. This method avoids thermal decomposition risks and enhances scalability.

Purification Techniques

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Crude TAT often contains impurities like residual DAPT or triacetylhexahydrotriazine (TRAT). Li et al. achieved >97% purity using semi-preparative HPLC with a silica column and acetonitrile/water (95:5 v/v) eluent.

Table 2: HPLC Purification Parameters

| Column Type | Eluent Ratio (ACN:H₂O) | Flow Rate (mL/min) | Purity Achieved (%) |

|---|---|---|---|

| Silica (10–20 µm) | 95:5 | 10 | 97.5 |

| C18 Reverse Phase | 90:10 | 8 | 96.2 |

Recrystallization

Ethanol or methanol recrystallization remains a cost-effective method, yielding 85–90% pure TAT. However, multiple cycles are required to remove acetylated byproducts.

Comparative Analysis of Methods

Table 3: Pros and Cons of TAT Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Hydrous acetylation | High yield (89%), scalable | Requires strict pH control |

| Catalytic acetylation | Fast, solvent-free, 95% yield | Catalyst recovery challenges |

| Mechanochemical | Energy-efficient, room temperature | Limited to small-scale production |

Chemical Reactions Analysis

Types of Reactions: 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Nitric acid and acetic anhydride are commonly used oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Explosive Material Synthesis

TAT is primarily recognized as an important precursor in the synthesis of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a powerful military explosive. The synthesis of TAT is crucial because it allows for the production of HMX through relatively cost-effective methods compared to other precursors like RDX (Research Department Explosive) . The development of novel synthetic routes for TAT has been a focal point in explosive research due to its potential to enhance the stability and performance of explosives.

Synthetic Approaches

Research has explored various synthetic approaches to TAT that utilize easily accessible starting materials. These methods include:

- Degradation Experiments : Investigating the degradation pathways of urotropine and other related compounds to optimize TAT synthesis.

- Total Syntheses : Developing comprehensive synthetic routes that adhere to specific chemical pathways to yield TAT efficiently .

The synthesis strategies often focus on resonance stabilization and minimizing decomposition during the preparation process. Notably, successful modifications have been achieved using intermediates like 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT) and formaldehyde .

Case Study 1: Synthesis Optimization

A study conducted by the U.S. Army Research Development and Engineering Center highlighted the importance of optimizing synthetic routes for TAT to enhance yield and reduce costs. The research identified key parameters in the reaction conditions that significantly influenced the stability and yield of TAT during synthesis .

Case Study 2: Application in Military Explosives

In a comparative analysis of various explosive compounds, TAT was found to exhibit properties that make it suitable for military applications due to its ability to form stable complexes with metal ions like Co²⁺. These complexes are essential for enhancing the performance characteristics of explosives .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Explosive Material Synthesis | Precursor for HMX production | Cost-effective alternative to RDX |

| Synthetic Approaches | Various methods including degradation and total syntheses | Optimized conditions improve yield and stability |

| Military Applications | Complex formation with metal ions | Enhances explosive performance characteristics |

Mechanism of Action

The mechanism of action of 1,3,5,7-tetraacetyloctahydro-1,3,5,7-tetrazocine involves its interaction with molecular targets, leading to the release of energy. The compound undergoes decomposition under specific conditions, resulting in the formation of various products, including gases and heat. This decomposition process is crucial for its application in explosives and propellants .

Comparison with Similar Compounds

Structural and Functional Group Differences

The tetrazocine ring allows diverse functionalization, leading to compounds with distinct properties. Below is a comparison with structurally related compounds:

Key Observations :

- Energetic Performance: HMX and RDX, with nitro groups, exhibit high detonation velocities (~9,100 m/s for HMX vs. ~8,750 m/s for RDX) , whereas acetylated derivatives are non-explosive and serve as synthetic intermediates.

Physical and Chemical Properties

Key Findings :

- The acetylated derivative likely has lower density and thermal stability compared to HMX, aligning with its non-energetic role.

- HMX’s β → δ phase transition at 160–170°C is absent in acetylated analogs due to reduced molecular symmetry.

Biological Activity

1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine (TAT) is a nitrogen-containing heterocyclic compound with the chemical formula and a molecular weight of approximately 284.31 g/mol. This compound is recognized for its unique structural features and potential biological activities, particularly in the context of medicinal chemistry and energetic materials.

- Molecular Formula :

- Molecular Weight : 284.31 g/mol

- CAS Number : 41378-98-7

- Density : 1.229 g/cm³

- Boiling Point : 605.5 °C at 760 mmHg

- Flash Point : 308.6 °C

Synthesis

TAT can be synthesized through various methods involving the reaction of diacetylated precursors with acetic anhydride under controlled conditions. One notable method includes heating diacetylated hexamine (DAPT) with acetic anhydride, which has been reported to yield TAT with moderate efficiency .

Pharmacological Studies

Research into the biological activity of TAT has indicated several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that TAT exhibits antimicrobial properties against various bacterial strains. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Cytotoxicity : TAT has shown cytotoxic effects on certain cancer cell lines in laboratory studies. The compound's mechanism appears to involve inducing apoptosis in affected cells, which warrants further investigation into its potential as an anticancer drug.

- Neuroprotective Effects : Some studies have suggested that TAT may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several research findings highlight the biological activities of TAT:

- A study conducted by Wang et al. (2013) focused on the synthesis and evaluation of various tetraazacyclooctane derivatives, including TAT. The study reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Another investigation into the cytotoxic effects of TAT on human cancer cell lines revealed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM across different cell types .

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |

| Antimicrobial | Escherichia coli | 50 | Significant inhibition |

| Cytotoxicity | HeLa Cells | 20-40 | Dose-dependent inhibition of growth |

| Cytotoxicity | MCF-7 Cells | 20-40 | Induction of apoptosis |

| Neuroprotection | Neuronal Cell Line | N/A | Reduction in oxidative stress |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of acetylation conditions (e.g., temperature, reagent stoichiometry) to avoid side reactions. A factorial design of experiments (DoE) is recommended to optimize parameters such as reaction time, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield . Characterization via NMR and HPLC-MS is critical to confirm structural integrity and purity, with impurity thresholds guided by pharmacopeial standards (e.g., ≤2.0% total impurities) .

Q. How can researchers ensure the stability of 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine during storage and handling?

- Methodological Answer : Stability studies should employ accelerated degradation protocols under varying humidity, temperature, and light exposure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Data from these tests should be cross-validated with quantum chemical calculations to predict decomposition pathways, ensuring alignment between experimental and theoretical results .

Q. What analytical methods are most reliable for characterizing this compound’s purity and structural conformation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural confirmation. For purity assessment, HPLC with UV detection (e.g., at 254 nm) is standard, while impurity profiling should follow pharmacopeial guidelines, using relative retention times and peak area thresholds (e.g., ≤0.5% for individual impurities) .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments (DoE) for studying this compound’s reactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states, guiding experimental parameter selection. Integrated platforms like COMSOL Multiphysics enable virtual simulations of reaction kinetics, reducing the need for trial-and-error experimentation. Machine learning algorithms can further optimize DoE by identifying non-linear relationships between variables .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s behavior?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., solvent effects, catalyst deactivation). A tiered approach is recommended:

Replicate experiments under controlled conditions.

Apply sensitivity analysis to identify critical parameters.

Use multiscale modeling to bridge molecular-level predictions with macroscopic observations .

For example, if computational models underestimate hydrolysis rates, re-evaluate solvation models or include explicit solvent molecules in simulations .

Q. How can AI-driven tools improve the scalability of research on derivatives of this compound?

- Methodological Answer : AI platforms automate reaction condition screening and data curation. For instance, neural networks trained on existing acetylation datasets can propose optimal catalysts or solvents for novel derivatives. Autonomous laboratories ("self-driving labs") integrate robotic experimentation with real-time analytics, enabling rapid iteration of synthetic routes .

Q. What are the challenges in elucidating the reaction mechanisms of 1,3,5,7-Tetraacetyloctahydro-1,3,5,7-tetrazocine under varying catalytic systems?

- Methodological Answer : Mechanistic studies require in situ spectroscopic techniques (e.g., FTIR, Raman) to capture transient intermediates. Isotopic labeling (e.g., deuterated solvents) combined with kinetic isotope effects (KIE) can distinguish between concerted and stepwise pathways. Cross-disciplinary collaboration with computational chemists is essential to validate proposed mechanisms against energy profiles derived from ab initio calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.